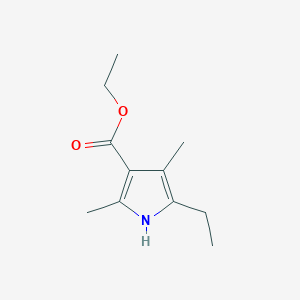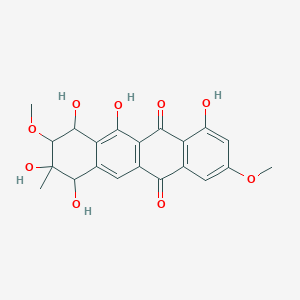
4-(4-METHYLBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylbenzamido)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a 4-methylbenzamido group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzamido)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of an aldehyde or alcohol precursor using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the 4-Methylbenzamido Group: The 4-methylbenzamido group can be attached via an amide coupling reaction between the pyrazole derivative and 4-methylbenzoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylbenzamido)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, alkylating agents, acylating agents
Major Products Formed
Oxidation: Formation of carboxylate salts or esters
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated, alkylated, or acylated pyrazole derivatives
Applications De Recherche Scientifique
4-(4-Methylbenzamido)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its ability to interact with biological targets.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other bioactive compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(4-Methylbenzamido)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzamidobenzoic Acid: Similar structure with a benzamido group attached to a benzoic acid moiety.
4-Methylhippuric Acid: Contains a 4-methylbenzoyl group attached to a glycine moiety.
4-Benzamidopyrazole Derivatives: Various derivatives with different substituents on the pyrazole ring.
Uniqueness
4-(4-Methylbenzamido)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a carboxylic acid and a 4-methylbenzamido group makes it a versatile compound for various applications in scientific research and medicinal chemistry.
Propriétés
Numéro CAS |
825619-11-2 |
|---|---|
Formule moléculaire |
C12H11N3O3 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
4-[(4-methylbenzoyl)amino]-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11N3O3/c1-7-2-4-8(5-3-7)11(16)14-9-6-13-15-10(9)12(17)18/h2-6H,1H3,(H,13,15)(H,14,16)(H,17,18) |
Clé InChI |
ZEQLAQKDSLRLID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=C(NN=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




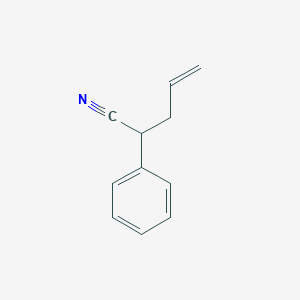


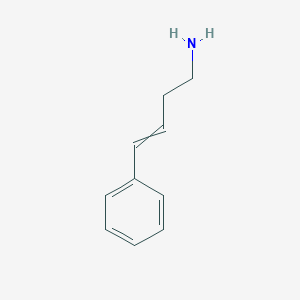

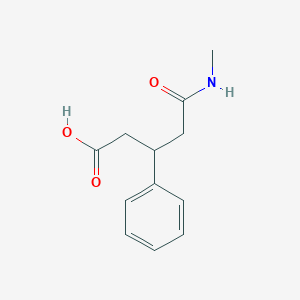

![2-{[2-(4-Phenoxyphenoxy)ethyl]sulfanyl}pyrimidine](/img/structure/B8719351.png)

